
4-(4-Hydroxyphenoxy)-3-(pyrrolidin-1-yl)-5-sulfamoylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Hydroxyphenoxy)-3-(pyrrolidin-1-yl)-5-sulfamoylbenzoic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a hydroxyphenoxy group, a pyrrolidinyl group, and a sulfamoylbenzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Hydroxyphenoxy)-3-(pyrrolidin-1-yl)-5-sulfamoylbenzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the hydroxyphenoxy intermediate, which is then subjected to nucleophilic substitution reactions to introduce the pyrrolidinyl group. The final step involves the sulfonation of the benzoic acid derivative to yield the target compound. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Flow microreactor systems have been employed to enhance the efficiency and sustainability of the synthesis process. These systems allow for continuous production, better control of reaction parameters, and reduced waste generation .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Hydroxyphenoxy)-3-(pyrrolidin-1-yl)-5-sulfamoylbenzoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyphenoxy group can be oxidized to form quinone derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Sulfide derivatives.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
4-(4-Hydroxyphenoxy)-3-(pyrrolidin-1-yl)-5-sulfamoylbenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(4-Hydroxyphenoxy)-3-(pyrrolidin-1-yl)-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets. The hydroxyphenoxy group can form hydrogen bonds with active sites of enzymes or receptors, while the pyrrolidinyl group can enhance binding affinity through hydrophobic interactions. The sulfamoyl group may participate in covalent bonding or electrostatic interactions, contributing to the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Hydroxyphenoxy)-3-(morpholin-1-yl)-5-sulfamoylbenzoic acid
- 4-(4-Hydroxyphenoxy)-3-(piperidin-1-yl)-5-sulfamoylbenzoic acid
Uniqueness
Compared to similar compounds, 4-(4-Hydroxyphenoxy)-3-(pyrrolidin-1-yl)-5-sulfamoylbenzoic acid exhibits unique properties due to the presence of the pyrrolidinyl group. This group can influence the compound’s solubility, stability, and binding affinity, making it a valuable candidate for specific applications in medicinal chemistry and drug development.
Propriétés
Numéro CAS |
90683-83-3 |
|---|---|
Formule moléculaire |
C17H18N2O6S |
Poids moléculaire |
378.4 g/mol |
Nom IUPAC |
4-(4-hydroxyphenoxy)-3-pyrrolidin-1-yl-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C17H18N2O6S/c18-26(23,24)15-10-11(17(21)22)9-14(19-7-1-2-8-19)16(15)25-13-5-3-12(20)4-6-13/h3-6,9-10,20H,1-2,7-8H2,(H,21,22)(H2,18,23,24) |
Clé InChI |
HBBNLOSHGSHJIA-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(C1)C2=C(C(=CC(=C2)C(=O)O)S(=O)(=O)N)OC3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


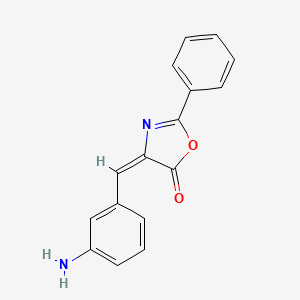
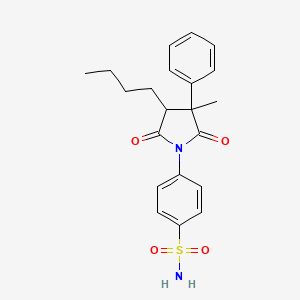

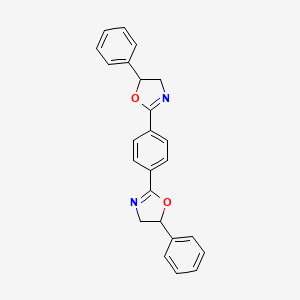

![6,9-Dihydroxybenzo[g]isoquinoline-5,10-dione](/img/structure/B15208197.png)

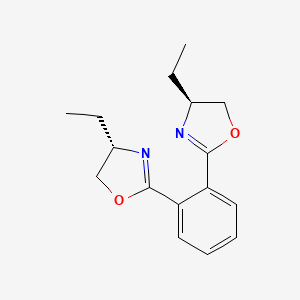
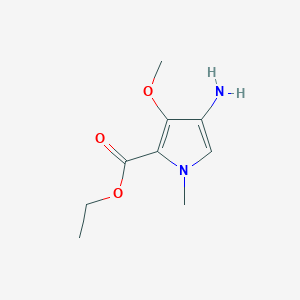
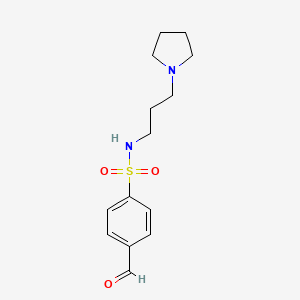
![5-[4-(Dimethylamino)phenyl]-2-phenyl-1,3-oxazole-4-carbaldehyde](/img/structure/B15208233.png)
![(1R)-1-[8-(benzyloxy)-2-oxo-1,2-dihydroquinolin-5-yl]-2-[(5,6-diethyl-2,3-dihydro-1H-inden-2-yl)amino]ethyl benzoate](/img/structure/B15208236.png)
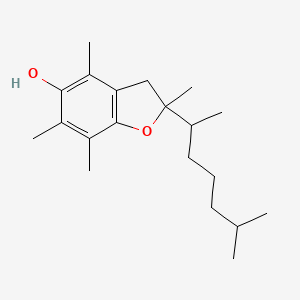
![Azeto[1,2-a]thieno[2,3-c]pyrrole](/img/structure/B15208249.png)
